molecular formula C10H14N2O B3033756 2-amino-N-(3,4-dimethylphenyl)acetamide CAS No. 117044-52-7

2-amino-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B3033756
CAS No.: 117044-52-7
M. Wt: 178.23 g/mol
InChI Key: LKSCZNWJQXCZGK-UHFFFAOYSA-N
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Description

2-Amino-N-(3,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol . Its structure features an acetamide chain with a primary amine group, linked to a 3,4-dimethylphenyl ring system . This specific substitution pattern on the phenyl ring is a key structural feature of interest in medicinal chemistry research. Research into structurally related acetamide derivatives has shown that the 3,4-dimethylphenyl moiety can be a significant pharmacophore. For instance, such derivatives have been designed, synthesized, and evaluated as potential inhibitors of the enzyme butyrylcholinesterase (BChE), which is an important therapeutic target in the context of Alzheimer's disease . One study highlighted that a compound bearing multiple methyl substituents on the phenyl ring exhibited potent BChE inhibition, with an IC₅₀ value of 3.94 µM, suggesting that the methyl group pattern can influence binding affinity and biological activity . Furthermore, the conformational behavior of the amide group in similar N-(3,4-dimethylphenyl)acetamide structures has been characterized by X-ray crystallography, revealing how these molecules can form chains in the solid state through intermolecular N—H···O hydrogen bonding . This information is valuable for researchers understanding the compound's physicochemical properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-3-4-9(5-8(7)2)12-10(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSCZNWJQXCZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Amino N 3,4 Dimethylphenyl Acetamide and Its Analogues

Established Synthetic Routes and Mechanistic Considerations in the Formation of 2-amino-N-(3,4-dimethylphenyl)acetamide

The traditional synthesis of this compound typically involves a two-step process: the formation of an N-aryl chloroacetamide intermediate, followed by an amination reaction. This approach is well-documented and provides a reliable pathway to the target molecule.

Amination Reactions in the Synthesis of N-substituted Acetamides

Amination of α-haloacetamides is a cornerstone in the synthesis of N-substituted aminoacetamides. The reaction of 2-chloro-N-(3,4-dimethylphenyl)acetamide with an amine source, such as ammonia (B1221849) or a protected amine, proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of the desired aminoacetamide.

The mechanism of this SN2 reaction is influenced by several factors, including the nature of the solvent, the concentration of the amine, and the reaction temperature. The use of a suitable base is often necessary to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product.

Amide Bond Formation Strategies for this compound

The formation of the amide bond in this compound is a critical step that can be achieved through several established methods. A common and effective strategy involves the acylation of 3,4-dimethylaniline (B50824) with a derivative of 2-aminoacetic acid.

One of the most direct methods is the reaction of 3,4-dimethylaniline with chloroacetyl chloride. This reaction, typically carried out in an inert solvent, results in the formation of the intermediate 2-chloro-N-(3,4-dimethylphenyl)acetamide nih.gov. The subsequent amination of this intermediate yields the final product. The reaction of chloroacetyl chloride with various aliphatic and aromatic amines at room temperature has been shown to produce 2-chloro-N-alkyl/aryl acetamides in good yields neliti.com. For instance, the synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide was achieved by reacting m-aminophenol with chloroacetyl chloride in the presence of acetic acid, yielding the product in 70% yield chemicalbook.com.

A detailed synthetic procedure for a closely related analogue, N-(2,6-dimethylphenyl)-2-(methylamino)acetamide, involves the slow addition of a solution of 2-chloro-N-(2',6'-dimethylphenyl)acetamide in THF to a cooled solution of methylamine (B109427) in THF. The reaction is stirred overnight, and after workup, the desired product is obtained in a 67% yield rsc.org. This methodology can be adapted for the synthesis of this compound by using a suitable source of ammonia.

Reactant 1Reactant 2SolventProductYield
3,4-dimethylanilineChloroacetyl chlorideInert Solvent2-chloro-N-(3,4-dimethylphenyl)acetamideHigh
2-chloro-N-(2',6'-dimethylphenyl)acetamideMethylamineTHFN-(2,6-dimethylphenyl)-2-(methylamino)acetamide67%
m-aminophenolChloroacetyl chlorideAcetic Acid2-chloro-N-(3-hydroxyphenyl)acetamide70%

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of novel chemo- and regioselective strategies, catalytic methodologies, and environmentally benign routes for the synthesis of this compound and its analogues.

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is crucial in the synthesis of substituted aromatic compounds to avoid the formation of unwanted isomers. In the context of this compound synthesis, this primarily relates to the initial acylation of 3,4-dimethylaniline. The directing effects of the two methyl groups on the aromatic ring favor acylation at the amino group, ensuring high chemoselectivity.

The regioselectivity of the reaction is inherently controlled by the starting material, 3,4-dimethylaniline, leading to the desired N-(3,4-dimethylphenyl) substitution pattern on the acetamide (B32628).

Catalytic Methodologies for Enhanced Synthesis Efficiency

Catalytic approaches offer significant advantages in terms of efficiency, selectivity, and sustainability. For the amination step, biocatalytic reductive amination using amine dehydrogenases (AmDHs) has emerged as a powerful tool. These enzymes can efficiently convert carbonyl compounds into amines with high stereoselectivity and atom economy. While not a direct amination of a chloro-intermediate, this approach could be adapted to a convergent synthesis where a keto-precursor is aminated to introduce the amino group.

The use of transition metal catalysts, although common in many amination reactions, is often sought to be avoided in pharmaceutical synthesis to prevent metal contamination of the final product.

Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals. This includes the use of safer solvents, minimizing waste, and employing renewable resources. The use of plant extracts as reducing and capping agents in the synthesis of nanoparticles has demonstrated the potential of biological materials in chemical synthesis. While not directly applicable to the target molecule's synthesis in its current form, this highlights a trend towards using natural resources in chemical processes.

In the context of amide bond formation, water is being explored as a green solvent. The use of surfactant technology in water can create hydrophobic microenvironments that facilitate the reaction, offering a sustainable alternative to traditional organic solvents.

Optimization of Reaction Parameters and Process Development

The primary route for the synthesis of this compound typically involves the nucleophilic substitution of a halogenated precursor, most commonly 2-chloro-N-(3,4-dimethylphenyl)acetamide, with an amine source. The optimization of this process hinges on the careful control of several key reaction parameters, including solvent, temperature, base, and reaction time.

Temperature control is another critical factor. Many amination reactions are exothermic; therefore, maintaining a low temperature, often between 0°C and room temperature, is essential to minimize the formation of undesired by-products. chemicalbook.com The selection of a base, if required, and the duration of the reaction are also optimized to drive the reaction to completion while ensuring the stability of the final product.

Yield Enhancement and Purity Control Strategies

Strategies to enhance yield and control purity are central to the process development of this compound. High yields are achieved by carefully selecting reagents and conditions that favor the desired reaction pathway. The use of a significant excess of the aminating agent, such as ammonia or a primary amine, can shift the equilibrium towards the product, thereby increasing the conversion of the starting chloroacetamide.

Purity control begins with the quality of the starting materials and is maintained through meticulous control of the reaction and subsequent purification steps. A primary challenge is the potential for over-alkylation or other side reactions. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for timely quenching of the reaction once the starting material is consumed, preventing the formation of impurities.

Post-reaction work-up is critical for isolating a pure product. A standard method for purifying similar amino acetamides involves an acid-base extraction. chemicalbook.com This procedure leverages the basicity of the newly introduced amino group to separate the product from non-basic impurities. The crude product, dissolved in an organic solvent, is washed with an acidic aqueous solution, which protonates the amine and transfers it to the aqueous layer. The aqueous layer is then isolated, basified to deprotonate the amine, and the pure product is extracted back into an organic solvent.

Further purification can be achieved through recrystallization. The selection of an appropriate solvent system is key to obtaining high-purity crystalline material. For related aromatic amides, ethanol (B145695) has been shown to be an effective solvent for producing single crystals, indicating its potential utility for the final purification of this compound. nih.gov

Table 1: Impact of Reaction Parameters on Synthesis of 2-amino-N-aryl-acetamides

ParameterCondition A (High Yield Focus)Condition B (High Purity Focus)Rationale and Impact
Solvent Tetrahydrofuran (THF)Acetonitrile (B52724)THF effectively dissolves the chloroacetamide precursor. Acetonitrile can facilitate easier removal post-reaction and may offer different selectivity. chemicalbook.comresearchgate.net
Amine Source Excess Aqueous AmmoniaAmmonia in THFA large excess of ammonia drives the reaction to completion. Using ammonia in an organic solvent can provide better control and minimize water-related side reactions. chemicalbook.com
Temperature 0°C to 5°C0°C, then slowly warm to RTLower temperatures control the exothermicity of the reaction, reducing the formation of dimeric and other impurities. chemicalbook.com
Base Amine source acts as basePotassium Carbonate (K2CO3)Using the aminating agent as the base is cost-effective. An external, non-nucleophilic base can prevent side reactions of the amine. researchgate.net
Purification Acid-Base ExtractionRecrystallization from EthanolExtraction is effective for removing non-basic impurities on a larger scale. Recrystallization is superior for achieving high crystalline purity. chemicalbook.comnih.gov

Scalability Considerations for this compound Production in Research Settings

Scaling up the synthesis of this compound from a laboratory scale (milligrams to grams) to a larger research setting (tens to hundreds of grams) introduces several challenges that must be addressed to maintain yield, purity, and safety.

Thermal Management: The nucleophilic substitution reaction with ammonia is often exothermic. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the surroundings or a simple ice bath. When scaling up, this ratio decreases significantly, increasing the risk of a thermal runaway. Effective thermal management is crucial and may require the use of a jacketed reactor with a circulating coolant and a carefully controlled, slow rate of reagent addition to manage the heat generated.

Work-up and Product Isolation: Procedures that are simple on a small scale can become cumbersome and inefficient when scaled up. For example, extractions in large separatory funnels can be physically difficult and time-consuming. At a larger research scale, it may be more practical to perform phase separations directly in the reaction vessel if it is equipped with a bottom outlet valve. Furthermore, purification by column chromatography, a common lab-scale technique, is often impractical for large quantities. Therefore, developing a robust crystallization procedure becomes paramount for achieving high purity on a larger scale. This involves identifying a suitable solvent or solvent system that provides good recovery of the product with excellent impurity rejection.

Table 2: Comparison of Lab-Scale vs. Research-Scale Synthesis Parameters

ParameterLab Scale (1-5 g)Research Scale (50-100 g)Rationale for Change
Reaction Vessel Round-bottom flaskJacketed glass reactorProvides superior temperature control and containment for larger volumes.
Stirring Magnetic stir barOverhead mechanical stirrerEnsures efficient and consistent mixing in a larger volume, preventing concentration and temperature gradients.
Reagent Addition Manual addition via pipette/funnelAddition funnel or syringe pumpAllows for slow, controlled addition of reagents to manage exothermic reactions safely.
Temperature Control Ice/water bathCirculating chiller connected to reactor jacketOffers precise and reliable temperature control, which is critical for reproducibility and safety on a larger scale.
Primary Purification Column Chromatography / ExtractionCrystallization / ExtractionColumn chromatography is not easily scalable; crystallization is the preferred industrial and large-scale method for purification.

Mechanistic Studies and Reaction Pathways of 2 Amino N 3,4 Dimethylphenyl Acetamide

Investigation of Reaction Kinetics and Thermodynamics in 2-amino-N-(3,4-dimethylphenyl)acetamide Transformations

Elucidation of Rate-Determining Steps in Synthetic Pathways

The primary synthetic route to this compound typically involves the acylation of 3,4-dimethylaniline (B50824) with a protected amino acid, such as N-Boc-glycine, followed by deprotection. In this multi-step synthesis, the rate-determining step can vary depending on the specific reaction conditions, including the choice of coupling agents, solvents, and temperature.

In the coupling step, the formation of an activated ester or acyl halide from the protected amino acid is often a rapid pre-equilibrium. The subsequent nucleophilic attack by the amine (3,4-dimethylaniline) on the activated carbonyl group is generally considered the rate-determining step. The steric hindrance and electronic properties of both the aniline (B41778) and the activated amino acid influence the rate of this step.

For the deprotection step, if an acid-labile protecting group like Boc is used, the rate will depend on the concentration and strength of the acid, as well as the stability of the resulting carbocation.

A hypothetical reaction energy profile for the acylation step is presented below. This profile illustrates the relative energies of reactants, intermediates, transition states, and products.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
1Reactants (Protected Amino Acid + Amine)0
2Transition State 1 (Activation)+15
3Activated Intermediate+5
4Transition State 2 (Nucleophilic Attack)+20
5Tetrahedral Intermediate-5
6Transition State 3 (Leaving Group Removal)+10
7Products (Protected Acetamide)-15

Energetic Profiles of Key Reaction Intermediates

The energetic profiles of key intermediates in the synthesis of this compound are crucial for understanding the reaction mechanism. Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to calculate the energies of these transient species.

During the amide bond formation, a key tetrahedral intermediate is formed when the nitrogen of 3,4-dimethylaniline attacks the carbonyl carbon of the activated amino acid. The stability of this intermediate is influenced by the substituents on both reacting molecules. The electron-donating methyl groups on the phenyl ring of the aniline can slightly increase its nucleophilicity, thereby affecting the energy of the transition state leading to the tetrahedral intermediate.

The subsequent collapse of the tetrahedral intermediate to form the amide bond involves the expulsion of a leaving group. The energy barrier for this step is dependent on the nature of the leaving group.

Exploration of Novel Reactivity and Chemical Transformations of this compound

The chemical reactivity of this compound is characterized by the functional groups present: a primary amino group, a secondary amide, and a substituted aromatic ring.

Functional Group Interconversions on the Acetamide (B32628) Moiety

The primary amino group and the amide linkage are the main sites for functional group interconversions.

N-Alkylation and N-Acylation: The primary amino group can undergo nucleophilic substitution reactions with alkyl halides or acylation with acyl chlorides or anhydrides to yield N-substituted derivatives.

Amide Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), converting the acetamide into a diamine derivative.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 2-aminoacetic acid (glycine) and 3,4-dimethylaniline.

TransformationReagent(s)Product Type
N-AlkylationAlkyl Halide, BaseSecondary or Tertiary Amine
N-AcylationAcyl ChlorideN-Acyl Amino Acetamide
Amide ReductionLiAlH₄Ethylenediamine Derivative
Amide Hydrolysis (Acidic)H₃O⁺, HeatGlycine (B1666218) and 3,4-Dimethylaniline Hydrochloride
Amide Hydrolysis (Basic)NaOH, HeatGlycinate and 3,4-Dimethylaniline

Aromatic Substitutions on the Dimethylphenyl Ring

The dimethylphenyl ring can undergo electrophilic aromatic substitution reactions. The positions of substitution are directed by the activating effect of the two methyl groups and the deactivating, yet ortho-, para-directing, acetamido group. The positions ortho to the methyl groups (positions 2 and 5) and ortho to the acetamido group (position 6) are the most likely sites for substitution, though steric hindrance can play a significant role.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group on the aromatic ring, predominantly at the positions ortho to the activating methyl groups.

Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst would introduce a halogen atom onto the ring.

Friedel-Crafts Acylation/Alkylation: These reactions are generally not successful on rings bearing a deactivating amide group.

ReactionReagent(s)Expected Major Product(s)
NitrationHNO₃, H₂SO₄2-amino-N-(5-nitro-3,4-dimethylphenyl)acetamide
BrominationBr₂, FeBr₃2-amino-N-(2-bromo-4,5-dimethylphenyl)acetamide and/or 2-amino-N-(5-bromo-3,4-dimethylphenyl)acetamide
ChlorinationCl₂, AlCl₃2-amino-N-(2-chloro-4,5-dimethylphenyl)acetamide and/or 2-amino-N-(5-chloro-3,4-dimethylphenyl)acetamide

Derivatization Strategies and Design of 2 Amino N 3,4 Dimethylphenyl Acetamide Analogues

Rational Design Principles for Structural Modification of 2-amino-N-(3,4-dimethylphenyl)acetamide

Rational design principles for modifying this compound focus on three primary regions of the molecule: the terminal amino group, the central acetamide (B32628) linker, and the 3,4-dimethylphenyl moiety. Each site offers unique opportunities for derivatization to modulate molecular properties.

The terminal primary amino group (—NH₂) is a highly reactive and versatile site for derivatization. Modifications at this position can significantly alter the molecule's polarity, basicity, and hydrogen-bonding capabilities. Common strategies include alkylation, acylation, and sulfonylation.

For instance, substitution of the hydrogens with alkyl groups, such as in the well-known analogue 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, transforms the primary amine into a tertiary amine. researchgate.net This change eliminates the hydrogen bond donor capacity of the amino group and introduces steric bulk, which can restrict the rotational freedom of the side chain and influence how the molecule interacts with its environment.

Pre-column derivatization reagents used in analytical chemistry also provide a model for potential modifications. Reagents like diethyl ethoxymethylenemalonate (DEEMM) or N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) are designed to react specifically with amino groups to enhance their detectability, demonstrating the feasibility of adding larger, more complex functional groups. nih.govresearchgate.net Such derivatization fundamentally changes the molecular architecture, potentially introducing new interaction sites or altering solubility profiles.

Table 1: Examples of Amino Group Derivatization and Potential Architectural Impact

Derivatization StrategyResulting Functional GroupKey Impact on Molecular Architecture
Dialkylation (e.g., with ethyl groups)Tertiary Amine (-NEt₂)Loss of H-bond donor ability; increased steric hindrance.
Acylation (e.g., with acetyl chloride)Amide (-NH-CO-CH₃)Increased planarity; introduction of H-bond acceptor.
Reductive AminationSecondary/Tertiary AmineIntroduction of various alkyl or aryl groups.

The nitrogen atom of the central acetamide linker is another critical point for modification. In the parent structure, the N-H bond's orientation relative to the aromatic ring is a key conformational feature. X-ray crystallography studies of related compounds, such as N-(3,4-dimethylphenyl)acetamide and 2-chloro-N-(3,4-dimethylphenyl)acetamide, reveal that this N-H bond can adopt different conformations. nih.govnih.govresearchgate.net For example, in N-(3,4-dimethylphenyl)acetamide, the conformation of the N-H bond is syn to the 3-methyl substituent on the aromatic ring. nih.govresearchgate.net

The 3,4-dimethylphenyl ring dictates the lipophilicity and steric profile of one end of the molecule and influences the electronic properties of the amide linker. Modifications to this ring can be achieved by altering the substitution pattern or by introducing different functional groups.

The positions of the methyl groups are crucial. Studies on various isomers, such as N-(2,6-dimethylphenyl)acetamide and N-(3,5-dimethylphenyl)acetamide, show that the substitution pattern significantly affects the crystal packing and molecular conformation. nih.govresearchgate.net For example, the presence of two methyl groups ortho to the amide linkage (as in the 2,6-isomer) creates significant steric hindrance that forces the acetamide group to twist out of the plane of the phenyl ring.

Further modifications could involve replacing the methyl groups with other substituents to modulate electronic properties. Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986) groups) would alter the electron density of the aromatic ring and the reactivity of the amide group. The study of N-(3,4-dichlorophenyl)acetamide serves as an example of how replacing methyl groups with chloro-substituents can impact conformation. nih.gov

Synthetic Approaches for Generating Diverse this compound Libraries

The generation of diverse libraries of this compound analogues relies on robust and versatile synthetic methodologies. The most common approach is based on the formation of the central amide bond.

A primary synthetic route involves the N-acylation of 3,4-dimethylaniline (B50824) with a suitable derivative of 2-aminoacetic acid (glycine). To avoid side reactions, the amino group of the glycine (B1666218) derivative must be protected. A typical sequence is:

Reaction of 3,4-dimethylaniline with an α-halo acetyl chloride, such as 2-chloroacetyl chloride, to form the intermediate 2-chloro-N-(3,4-dimethylphenyl)acetamide. nih.gov

Subsequent nucleophilic substitution of the chloride with ammonia (B1221849) or a primary/secondary amine to introduce the desired amino functionality.

Alternatively, a protected glycine, such as N-Boc-glycine, can be activated and then reacted with 3,4-dimethylaniline in the presence of a coupling agent. This is followed by a deprotection step to yield the final primary amine. This latter method is highly adaptable for creating libraries, as a wide variety of substituted anilines and protected amino acids can be used as building blocks. This two-step process, involving the activation of a carboxylic acid to an acyl chloride followed by reaction with an amine, is a widely used and effective method for synthesizing amides. nih.govacs.org

Stereochemical Considerations in Analog Design

The parent compound, this compound, is achiral. However, stereochemistry becomes a critical consideration when designing analogues with one or more chiral centers. Chirality can be introduced at several positions, most commonly on the α-carbon of the acetamide moiety.

For example, replacing one of the α-hydrogens with a methyl group would create a 2-amino-N-(3,4-dimethylphenyl)propanamide structure, which is an analogue of alanine. This introduces a stereocenter at the α-carbon. When designing such chiral analogues, it is often necessary to synthesize them as single enantiomers to investigate their stereospecific properties. This can be achieved by using enantiomerically pure starting materials (e.g., (R)- or (S)-N-Boc-alanine) or through stereoselective synthetic strategies. mdpi.com The development of synthetic routes that provide enantiomerically enriched products, such as those involving regioselective ring-opening of chiral aziridines, highlights strategies that can be adapted for producing stereochemically pure analogues. mdpi.com

Computational Assistance in the Design of Novel this compound Derivatives

Computational chemistry provides powerful tools to guide the rational design of novel analogues, saving time and resources by prioritizing the synthesis of the most promising compounds. Density Functional Theory (DFT) is one such method used to investigate the electronic structure and reactivity of molecules. mdpi.com

By performing DFT calculations on proposed analogues, researchers can predict various molecular properties. For example, analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and stability. The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap generally suggests higher reactivity. mdpi.com This allows for the in-silico screening of derivatives to identify those with desired electronic characteristics. For instance, computational studies on a series of acetamide analogs revealed that ΔE values can be used to compare the relative stability and reactivity of different derivatives. mdpi.com These computational models can efficiently assess the impact of various functional groups on the phenyl ring or other parts of the structure before any synthetic work is undertaken.

Table 2: Computationally Derived Properties for Hypothetical Analogues (Note: Data is illustrative, based on principles from DFT studies on related compounds. mdpi.com)

Analogue ModificationPredicted HOMO-LUMO Gap (ΔE)Implication
Parent Compound5.1 eVBaseline Reactivity
Phenyl Ring: 4-Nitro substituent4.6 eVHigher Reactivity
Phenyl Ring: 4-Methoxy substituent5.3 eVLower Reactivity (Higher Stability)
Amino Group: N,N-diethyl5.2 eVSimilar stability to parent

Structure Activity Relationship Sar and Molecular Interaction Studies of 2 Amino N 3,4 Dimethylphenyl Acetamide and Its Derivatives Pre Clinical/theoretical Focus

Computational Approaches to Structure-Activity Relationship Prediction

Computational methods provide a powerful and resource-efficient means to predict the biological activity of novel compounds and to understand their mechanisms of action at a molecular level. These approaches are particularly valuable in the early stages of drug discovery for lead identification and optimization.

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in identifying the physicochemical properties of a molecule that are correlated with its biological activity. For various classes of acetamide (B32628) derivatives, QSAR models have been successfully developed to predict their efficacy. For instance, a QSAR study on a series of acetamido-N-benzylacetamide derivatives with anticonvulsant activity revealed the importance of electronic and topologic features of the molecules. kg.ac.rs The combination of 2D and 3D descriptors in a multiple linear regression (MLR) model yielded high predictive quality. kg.ac.rs

In a typical QSAR study for a series of 2-amino-N-(3,4-dimethylphenyl)acetamide derivatives, a set of molecules with varying substituents on the amino group and the phenyl ring would be synthesized and their biological activity measured. Molecular descriptors, which are numerical representations of molecular properties, would then be calculated for each derivative. These descriptors can be categorized as constitutional (0D), topological (2D), geometrical (3D), and quantum-chemical.

A hypothetical QSAR model for a series of acetamide derivatives might look like the following equation:

pIC50 = β0 + β1(logP) + β2(Dipole_Mag) + β3(Wiener_Index) + β4(LUMO)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration, representing biological activity.

logP represents the lipophilicity of the compound.

Dipole_Mag is the magnitude of the dipole moment, an electronic descriptor.

Wiener_Index is a topological descriptor related to molecular branching.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, a quantum-chemical descriptor.

β0-β4 are the regression coefficients determined from the analysis.

The statistical quality of such a model is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction. A robust QSAR model can then be used to predict the activity of newly designed, unsynthesized derivatives, thereby guiding further synthetic efforts.

Table 1: Representative Molecular Descriptors in QSAR Studies of Acetamide Derivatives

Descriptor Class Example Descriptor Information Encoded Potential Influence on Activity
Constitutional (0D) Molecular Weight Size of the molecule Can affect transport and binding
Topological (2D) Wiener Index Molecular branching and compactness Influences molecular shape and interactions
Electronic (3D) Dipole Moment Polarity and charge distribution Governs electrostatic interactions with target
Physicochemical LogP Lipophilicity/hydrophilicity balance Affects membrane permeability and solubility

| Quantum-Chemical | HOMO/LUMO energies | Electron-donating/accepting ability | Important for chemical reactivity and binding |

Studies on other N-aryl derivatives have highlighted the importance of descriptors such as AlogP98, Wiener, Kappa-1-AM, Dipole-Mag, and CHI-1 in describing their bioactivity. nih.gov For instance, in a study of N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors, 2D autocorrelation descriptors were successfully used to model their inhibitory activity. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the binding mode of this compound and its derivatives with potential biological targets. For example, in silico studies on N-aryl-2-(N-disubstituted) acetamide compounds have been used to evaluate their potential as inhibitors of enzymes like monoamine oxidases (MAO-A and MAO-B). semanticscholar.org

In a typical molecular docking simulation, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A binding site, or active site, is defined on the protein. The ligand, in this case, a derivative of this compound, is then conformationally sampled within this binding site. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

The results of a docking study can reveal key interactions, such as:

Hydrogen bonds: Formed between hydrogen bond donors (like the N-H groups of the acetamide) and acceptors (like carbonyl oxygens in the protein backbone).

Hydrophobic interactions: Occurring between the nonpolar parts of the ligand (e.g., the dimethylphenyl ring) and hydrophobic residues of the protein.

Pi-pi stacking: Interactions between the aromatic ring of the ligand and aromatic residues of the protein (e.g., phenylalanine, tyrosine).

Electrostatic interactions: Arising from the charge distribution on the ligand and the protein.

For instance, a docking study of 2-(diethylamino)-N-(2,6-dimethylphenyl)-acetamide (DEAL) suggested its binding to Nav channels in peripheral neurons, providing insights into its anesthetic properties. bohrium.com The conjugation between the nitrogen lone pair and the carbonyl π-bond was found to be influential for its bioactivity. bohrium.com

Table 2: Hypothetical Molecular Docking Results for a this compound Derivative

Target Protein Binding Affinity (kcal/mol) Interacting Residues Type of Interaction
Enzyme X -8.5 TYR 82 Pi-pi stacking with dimethylphenyl ring
SER 120 Hydrogen bond with acetamide N-H
ASP 121 Hydrogen bond with amino group

Such theoretical models are invaluable for generating hypotheses about the mechanism of action and for designing derivatives with improved binding affinity and selectivity.

A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological target. dovepress.com Pharmacophore models can be generated based on the structure of a known ligand-receptor complex (structure-based) or from a set of active ligands (ligand-based). dergipark.org.tr These models are then used as 3D queries to screen large compound libraries to identify new potential lead compounds. dergipark.org.tr

For a series of this compound derivatives, a ligand-based pharmacophore model could be developed from a set of known active analogs. The common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, would be identified and their spatial arrangement defined.

A hypothetical pharmacophore model for this class of compounds might include:

One or two hydrogen bond acceptors (e.g., the carbonyl oxygen of the acetamide).

One hydrogen bond donor (e.g., the N-H group of the acetamide and/or the amino group).

A hydrophobic feature (the dimethylphenyl group).

An aromatic ring feature.

Table 3: Common Pharmacophoric Features and Their Potential Roles

Pharmacophoric Feature Potential Corresponding Chemical Group Role in Ligand-Target Interaction
Hydrogen Bond Acceptor (HBA) Carbonyl oxygen Forms hydrogen bonds with donor groups on the target
Hydrogen Bond Donor (HBD) Amide N-H, Amino N-H Forms hydrogen bonds with acceptor groups on the target
Hydrophobic (HY) Dimethylphenyl group, alkyl substituents Engages in nonpolar interactions with hydrophobic pockets

| Aromatic Ring (AR) | Phenyl ring | Participates in pi-pi stacking or hydrophobic interactions |

This model could then be used to virtually screen databases of commercially available or proprietary compounds to find novel scaffolds that match the pharmacophoric features and are therefore likely to be active. For example, a ligand-based pharmacophore model was successfully used to identify 2-heteroarylthio-N-arylacetamides as novel inhibitors of the HSP90 C-terminus. nih.gov

In Vitro Studies on Molecular Interactions in Non-Human Biological Systems

While computational studies provide valuable predictions, in vitro experiments are essential to validate these findings and to quantitatively measure the molecular interactions of this compound and its derivatives in biological systems.

Binding assays are fundamental in vitro tools to determine the affinity and specificity of a compound for a particular biological target. These assays are typically performed using purified proteins, cell lysates, or membrane preparations from non-human sources in the early stages of research.

Commonly used techniques include:

Radioligand binding assays: A radiolabeled ligand with known affinity for the target is competed off by the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

Surface Plasmon Resonance (SPR): This label-free technique measures the change in refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein, providing real-time data on association and dissociation rates.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

For example, in a study of N-(arylpiperazinoalkyl)acetamide derivatives, in vitro competition binding experiments were used to determine their affinities for serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net Such studies are crucial for establishing a preliminary SAR and for identifying derivatives with high affinity and selectivity for the desired target.

Table 4: Hypothetical In Vitro Binding Affinity Data for a Series of 2-amino-N-arylacetamide Derivatives

Compound Substituent (Aryl) Target X Ki (nM) Target Y Ki (nM) Selectivity (Y/X)
1 3,4-dimethylphenyl 50 500 10
2 4-chlorophenyl 25 750 30
3 4-methoxyphenyl 100 200 2

| 4 | 3,4-dichlorophenyl | 15 | 900 | 60 |

This data would allow researchers to deduce that electron-withdrawing groups at the 4-position of the phenyl ring and a chlorine at the 3-position enhance both affinity and selectivity for Target X over Target Y.

The binding of a ligand to its target can induce conformational changes in both the ligand and the protein. These changes are often crucial for the biological function of the complex. Several biophysical techniques can be employed to study these conformational changes:

X-ray Crystallography: This technique can provide a high-resolution three-dimensional structure of the ligand-protein complex, revealing the precise binding mode and any induced conformational changes. The crystal structure of N-(3,4-dimethylphenyl)acetamide has been determined, showing the conformation of the N-H bond to be syn to the 3-methyl substituent. nih.gov This provides a baseline conformation for the unbound state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-protein interactions in solution. Chemical shift perturbation mapping can identify the residues in the protein that are affected by ligand binding, and techniques like transferred Nuclear Overhauser Effect (trNOE) can determine the conformation of the ligand when bound to the protein.

Circular Dichroism (CD) Spectroscopy: CD is sensitive to the secondary structure of proteins. Changes in the CD spectrum of a protein upon ligand binding can indicate alterations in its alpha-helix and beta-sheet content. Studies on other acetamide derivatives have used circular dichroism to investigate conformational changes in DNA upon covalent binding. nih.gov

Understanding the conformational changes induced by the binding of this compound derivatives is essential for a complete understanding of their mechanism of action and can provide valuable information for the rational design of more potent and specific molecules.

Theoretical Insights into the Mode of Action of this compound and its Analogues: A Field of Untapped Research Potential

A thorough review of scientific literature reveals a significant gap in the preclinical and theoretical research concerning the specific chemical compound This compound and its direct analogues. Despite the existence of broader studies on various classes of acetamide derivatives, detailed investigations into the structure-activity relationship (SAR), molecular interactions, and theoretical mode of action of this particular molecule are not publicly available.

Computational methods such as molecular docking, density functional theory (DFT), and quantitative structure-activity relationship (QSAR) studies are powerful tools for elucidating the potential mechanisms of action of novel compounds. These approaches can predict how a molecule might interact with biological targets, the key structural features responsible for its activity, and how modifications to its structure could enhance its desired effects. However, at present, no such theoretical studies appear to have been published for This compound .

The absence of dedicated research on This compound highlights an unexplored area within medicinal chemistry. Future preclinical and theoretical studies would be necessary to:

Identify potential biological targets through computational screening and in vitro assays.

Elucidate the specific molecular interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces, that could govern its binding to a target.

Establish a structure-activity relationship by synthesizing and testing a series of analogues with systematic modifications to the amino group, the acetamide linker, and the dimethylphenyl ring.

Develop a theoretical model of its mode of action, which could guide the design of more potent and selective derivatives.

Until such focused research is conducted and published, any discussion on the theoretical insights into the mode of action of This compound and its analogues would be without a scientific basis. The field remains open for investigation, holding the potential for new discoveries in drug design and development.

Advanced Computational and Theoretical Chemistry Studies on 2 Amino N 3,4 Dimethylphenyl Acetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic characteristics of a molecule. These calculations are fundamental to understanding the intrinsic properties of 2-amino-N-(3,4-dimethylphenyl)acetamide, such as its stability, reactivity, and the nature of its chemical bonds.

HOMO-LUMO Analysis and Electrophilic/Nucleophilic Sites

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, indicating sites prone to electrophilic attack, while the LUMO represents the ability to accept an electron, indicating sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity. For this compound, theoretical calculations would map the electron density of these orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich 3,4-dimethylphenyl ring and the nitrogen atom of the amino group, which are regions with higher electron density. Conversely, the LUMO is expected to be distributed over the acetamide (B32628) carbonyl group, which acts as an electron-accepting region.

Table 1: Theoretical Frontier Orbital Energies for this compound (Note: These are representative values based on typical DFT calculations for similar aromatic amides and are for illustrative purposes.)

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-0.25
HOMO-LUMO Gap (ΔE)5.60

These values would suggest that this compound is a relatively stable molecule. The specific locations of the HOMO and LUMO densities highlight the primary sites for potential chemical interactions.

Electrostatic Potential Surfaces and Molecular Descriptors

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP is mapped onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

For this compound, the MEP surface would show regions of negative potential (typically colored red or orange) concentrated around electronegative atoms, such as the oxygen of the carbonyl group and the nitrogen of the primary amine. These areas are indicative of sites that are attractive to electrophiles. Regions of positive potential (typically blue) would be found around the hydrogen atoms, particularly those of the amino group and the amide N-H, signifying their susceptibility to nucleophilic attack. The dimethylphenyl ring would exhibit a region of intermediate, slightly negative potential due to the delocalized π-electrons.

From these calculations, various molecular descriptors can be derived to quantify reactivity.

Table 2: Calculated Global Reactivity Descriptors (Note: These values are illustrative and derived from the theoretical HOMO/LUMO energies shown above.)

DescriptorValueFormula
Ionization Potential (I)5.85 eVI ≈ -EHOMO
Electron Affinity (A)0.25 eVA ≈ -ELUMO
Electronegativity (χ)3.05 eVχ = (I+A)/2
Chemical Hardness (η)2.80 eVη = (I-A)/2
Global Softness (S)0.18 eV-1S = 1/(2η)
Electrophilicity Index (ω)1.66 eVω = χ2/(2η)

These descriptors provide a quantitative framework for understanding the molecule's electronic behavior and its propensity to engage in chemical reactions.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational landscape of this compound, revealing how its shape and structure fluctuate under different conditions.

Solvent Effects on Conformation and Dynamics

The solvent environment can significantly influence the conformational preferences of a molecule. MD simulations can be performed with the molecule in a simulated box of solvent molecules (e.g., water, DMSO) to explore these effects. The simulations would track the torsional angles of the molecule, particularly around the amide bond and the bond connecting the phenyl ring to the nitrogen atom.

In a polar solvent like water, it is expected that conformations allowing for favorable hydrogen bonding between the solvent and the molecule's amide and amino groups would be stabilized. The simulations would likely show that the solvent molecules form a structured shell around the polar regions of this compound, restricting some rotational freedom but stabilizing specific conformers. In contrast, in a non-polar solvent, intramolecular interactions would play a more dominant role in determining the preferred conformation.

Protein-Ligand Dynamics (Theoretical Modeling with this compound as a Ligand)

MD simulations are instrumental in studying the interaction between a small molecule (ligand) and a biological macromolecule (protein). If this compound were to be investigated as a potential ligand for a protein target, MD simulations would be used to model its binding dynamics.

After an initial docking pose is predicted, an MD simulation of the protein-ligand complex would be initiated. This simulation would reveal the stability of the binding pose over time. Key analyses would include:

Hydrogen Bond Analysis: To identify persistent hydrogen bonds between the ligand and protein residues, which are crucial for binding affinity.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction.

Theoretical simulations might show that the amino group and the carbonyl oxygen of this compound act as key hydrogen bond donors and acceptors, respectively, anchoring the ligand within the protein's active site. The dimethylphenyl group would likely engage in hydrophobic or van der Waals interactions with non-polar residues.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound.

DFT calculations are commonly used to predict the 1H and 13C NMR chemical shifts. The calculations involve computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra.

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to specific molecular vibrations, such as N-H stretches, C=O stretches, and aromatic C-H bends. These predicted frequencies are often scaled by an empirical factor to better match experimental data.

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts (Note: These are representative theoretical values for illustrative purposes. Experimental values may vary.)

Vibrational Frequencies (IR) Frequency (cm-1) Assignment
Amine N-H Stretch3450, 3360Asymmetric & Symmetric
Amide N-H Stretch3300
Aromatic C-H Stretch3100-3000
Methyl C-H Stretch2980-2920Asymmetric & Symmetric
Amide I (C=O Stretch)1685
Amide II (N-H Bend)1540
NMR Chemical Shifts Predicted Shift (ppm) Assignment
1H NMR7.5 - 7.0Aromatic Protons
7.9Amide N-H
3.5CH2 Protons
2.2Methyl Protons
1.8Amine NH2 Protons
13C NMR170Carbonyl Carbon (C=O)
138-120Aromatic Carbons
45CH2 Carbon
20-18Methyl Carbons

Reaction Pathway Elucidation and Transition State Analysis using Computational Methods

A comprehensive search of available scientific literature and chemical databases did not yield specific studies focused on the detailed computational elucidation of reaction pathways or transition state analysis for the synthesis of this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for investigating reaction mechanisms, including the identification of transition states, intermediates, and the calculation of activation energies, such detailed analyses appear not to have been published for this particular compound.

The typical synthesis of N-aryl-2-aminoacetamides involves a two-step process:

The acylation of an aniline (B41778) derivative (in this case, 3,4-dimethylaniline) with a haloacetyl halide (like chloroacetyl chloride) to form a 2-halo-N-aryl acetamide intermediate (e.g., 2-chloro-N-(3,4-dimethylphenyl)acetamide).

A subsequent nucleophilic substitution reaction where the halogen is displaced by an amino group, often using ammonia (B1221849) or another amine source.

Computational studies on analogous N-aryl acetamide syntheses have been performed to understand these reaction types. nih.govnih.govnih.gov Such research typically involves mapping the potential energy surface of the nucleophilic substitution step (Step 2). This analysis would theoretically allow for the characterization of the transition state geometry, where the C-Cl bond is partially broken and the C-N bond is partially formed. The energy difference between the reactants and this transition state would define the activation energy barrier for the reaction.

However, without specific published research on this compound, any discussion of its reaction pathway energetics or transition state structures would be purely speculative. Data tables detailing parameters such as activation energies (ΔG‡), reaction enthalpies (ΔH), or specific bond lengths and angles of a transition state structure cannot be provided.

Future computational research on this molecule would be necessary to provide the specific data required for a thorough analysis of its reaction pathway. Such a study would provide valuable insights into the kinetics and mechanism of its formation.

Advanced Analytical and Spectroscopic Characterization Techniques in Research of 2 Amino N 3,4 Dimethylphenyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

While a standard one-dimensional (1D) NMR spectrum provides information on the types of protons and carbons present, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms. For 2-amino-N-(3,4-dimethylphenyl)acetamide, a COSY spectrum would be expected to show correlations between the protons on the aromatic ring, helping to confirm their relative positions. For instance, the proton at position 5 of the phenyl ring would show a correlation to the proton at position 6 and the methyl protons at position 4.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbon atom they are attached to. An HSQC spectrum would definitively assign each proton signal to its corresponding carbon signal. For example, it would link the signals of the two methyl groups on the phenyl ring to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different fragments of a molecule. In the case of the target compound, an HMBC spectrum would show correlations from the amide proton (N-H) to the carbonyl carbon and the adjacent aromatic carbon, confirming the acetamide (B32628) linkage.

To illustrate, the following table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of structurally similar compounds.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
Amide NH8.5 (s, 1H)-C=O, C1 (aromatic)
CH₂ (amino)3.4 (s, 2H)45.0C=O
NH₂1.8 (br s, 2H)-CH₂
Aromatic H27.3 (s, 1H)135.0C4, C6, C=O
Aromatic H57.0 (d, 1H)120.0C3, C1
Aromatic H67.2 (d, 1H)130.0C2, C4
Methyl (C3)2.2 (s, 3H)19.0C2, C4
Methyl (C4)2.2 (s, 3H)19.5C3, C5
Carbonyl C=O-170.0-
Aromatic C1-136.0-
Aromatic C3-137.0-
Aromatic C4-132.0-

This table is interactive. Click on the headers to sort the data.

Solid-State NMR Applications in Polymorphism and Solid-State Structure

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into properties that are not accessible in solution NMR. One of its primary applications in pharmaceutical sciences is the study of polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, such as solubility and stability.

ssNMR can distinguish between polymorphs because the chemical shifts of nuclei are highly sensitive to the local electronic environment, which differs in various crystal packing arrangements. By analyzing the ¹³C and ¹⁵N ssNMR spectra, researchers can identify and quantify different polymorphic forms in a sample. This technique is non-destructive and can be used on a variety of solid samples with minimal preparation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of a compound. For this compound (C₁₀H₁₄N₂O), the exact mass can be calculated and compared to the experimentally measured mass to confirm its molecular formula.

Isotopic pattern analysis further aids in formula confirmation. The relative abundances of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) create a characteristic pattern of peaks in the mass spectrum. The observed isotopic pattern for the molecular ion of the target compound can be compared to a theoretically calculated pattern for the proposed formula, C₁₀H₁₄N₂O, to provide a high degree of confidence in the assignment.

Ion Calculated Exact Mass
[M+H]⁺ (C₁₀H₁₅N₂O)179.1184
[M+Na]⁺ (C₁₀H₁₄N₂ONa)201.1004

This table presents the calculated exact masses for the protonated and sodiated molecular ions of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This process provides detailed structural information by revealing the compound's fragmentation pathways.

For this compound, the protonated molecule [M+H]⁺ would be selected and fragmented. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure. Common fragmentation patterns for amides include the loss of the amine group and cleavage adjacent to the carbonyl group.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
179.1122.1C₂H₅N3,4-dimethylaniline (B50824) ion
179.158.1C₈H₉Oaminoacetyl ion

This table shows potential fragmentation pathways for this compound in an MS/MS experiment.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.govmemtein.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of atoms in the crystal lattice. wikipedia.org

This technique provides unambiguous information on bond lengths, bond angles, and torsional angles. For molecules with stereocenters, X-ray crystallography can determine the absolute stereochemistry. Furthermore, it reveals how molecules are arranged in the crystal lattice (crystal packing), including intermolecular interactions such as hydrogen bonding.

While a crystal structure for this compound is not publicly available, the structure of the related N-(3,4-dimethylphenyl)acetamide has been reported. This structure would provide valuable insights into the likely conformation of the N-acetylphenyl moiety and the types of intermolecular interactions that could be expected, such as hydrogen bonding between the amide N-H and the carbonyl oxygen of neighboring molecules.

Parameter Description Significance
Unit Cell DimensionsThe dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.Defines the crystal system and provides information on the packing density.
Space GroupThe set of symmetry operations that describe the arrangement of molecules in the unit cell.Determines the overall symmetry of the crystal structure.
Bond Lengths & AnglesThe precise distances and angles between atoms in the molecule.Confirms the covalent structure and can indicate electronic effects.
Hydrogen BondingThe geometry and distances of hydrogen bonds between molecules.Reveals key intermolecular interactions that stabilize the crystal lattice.

This table outlines the key information obtained from an X-ray crystallography experiment.

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis of this compound

The rigorous assessment of purity and the comprehensive analysis of complex mixtures containing this compound are critical in pharmaceutical development and quality control. While direct chromatographic studies for this specific compound are not extensively documented in publicly available literature, established analytical methodologies for structurally similar aromatic amines and acetamides provide a robust framework for developing and validating suitable chromatographic techniques. High-performance liquid chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) stand out as the most prevalent and versatile methods for these applications.

High-performance liquid chromatography, particularly in its reversed-phase mode, is a cornerstone for the purity profiling of aromatic amides. For a compound like this compound, a C18 or C8 stationary phase would be the typical choice, offering a hydrophobic environment for the separation of the main compound from its potential impurities. The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, is commonly employed. The pH of the aqueous phase is carefully controlled to ensure the consistent ionization state of the amino group, which significantly influences retention and peak shape.

In a hypothetical HPLC method for this compound and its related substances, a gradient elution would likely be employed to ensure the timely elution of both polar and non-polar impurities. The separation could be monitored using a diode-array detector (DAD), which would provide spectral information to aid in peak identification and purity assessment.

For enhanced sensitivity and selectivity, especially in the analysis of complex matrices, liquid chromatography coupled with mass spectrometry (LC-MS/MS) is an invaluable tool. This technique allows for the confident identification and quantification of trace-level impurities and degradation products.

The following interactive data table outlines a potential HPLC-DAD method for the analysis of aromatic amides, based on established practices for similar compounds.

ParameterCondition
Column C18 reverse-phase, 4.6 mm x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Expected Retention Time 8.5 min (estimated for the main peak)

This data is representative of methods used for structurally similar aromatic amides and serves as a model.

Further advancements in chromatographic techniques, such as the use of superficially porous particles (core-shell columns), can offer improved efficiency and faster analysis times compared to traditional fully porous particles. For the separation of positional isomers, which can be a significant challenge in the synthesis of this compound, chiral chromatography may be necessary if chiral centers are present or if atropisomerism is a possibility.

In the context of mixture analysis, where this compound might be present with other active ingredients or excipients, the development of a stability-indicating assay method (SIAM) is crucial. Such a method would be validated to demonstrate its ability to separate the parent compound from its degradation products and any other potential interfering substances.

The following table presents hypothetical research findings for the validation of a purity assessment method for a compound structurally related to this compound, showcasing typical performance characteristics.

Validation ParameterFinding
Linearity (r²) > 0.999 for a concentration range of 0.1-100 µg/mL
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantitation (LOQ) 0.06 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 1.5% for intra-day and inter-day measurements
Specificity No interference from placebo or known impurities

This data is illustrative and based on typical validation results for HPLC methods of similar aromatic compounds.

Emerging Research Directions and Future Perspectives for 2 Amino N 3,4 Dimethylphenyl Acetamide in Chemical Science

Role of 2-amino-N-(3,4-dimethylphenyl)acetamide as a Key Synthetic Intermediate in Complex Molecule Synthesis

The utility of this compound as a synthetic intermediate stems from the reactivity of its constituent functional groups. The primary amine (-NH2) and the secondary amide (-NH-) linkage provide two distinct sites for chemical modification, allowing for the stepwise construction of more complex molecular architectures. Acetamides are widely recognized as versatile intermediates for synthesizing more intricate organic molecules. ontosight.ai

The primary amino group is a potent nucleophile, readily participating in a wide range of classical and modern chemical transformations. It can be acylated, alkylated, or used in condensation reactions to form imines and enamines. Furthermore, it is a key handle for introducing heterocyclic systems, a common feature in many biologically active compounds. nih.gov For instance, reactions with diketones or related synthons can lead to the formation of pyrazoles or imidazoles. archivepp.com

The N-(3,4-dimethylphenyl) moiety also offers avenues for further functionalization. While the methyl groups provide steric and electronic influence, the aromatic ring itself can undergo electrophilic substitution reactions, although the amide group's directing effects must be considered. This dual reactivity at the amino terminus and the aromatic core makes this compound a valuable scaffold for creating diverse molecular frameworks.

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Reagents Resulting Structure
Primary Amine Acylation Acid chlorides, Anhydrides N-acylated derivative
Primary Amine Reductive Amination Aldehydes/Ketones, NaBH3CN N-alkylated derivative
Primary Amine Diazotization NaNO2, HCl Diazonium salt for further substitution
Primary Amine Heterocycle Formation 1,3-Dicarbonyl compounds Pyrimidine or related heterocycles
Aromatic Ring Electrophilic Halogenation NBS, Br2/FeBr3 Halogenated aromatic ring

Integration into Combinatorial Chemistry and High-Throughput Synthesis Methodologies

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of compounds, known as libraries, in a single process. wikipedia.orgijfans.org This approach has revolutionized drug discovery and materials science by enabling the efficient exploration of chemical space. nih.govnumberanalytics.com The structure of this compound is well-suited for integration into combinatorial workflows, particularly those utilizing solid-phase synthesis. wikipedia.org

The primary amino group can be used as an anchor to attach the molecule to a solid support resin. From this immobilized state, a series of building blocks can be sequentially added to the free N-(3,4-dimethylphenyl)acetamide portion. Alternatively, in solution-phase combinatorial synthesis, the core scaffold can be reacted with a diverse set of reactants in a parallel fashion. uomustansiriyah.edu.iq Using the "split-and-pool" synthesis method, for example, a vast library of derivatives can be generated by systematically reacting the core molecule with different chemical building blocks at each step. wikipedia.org

For example, a library could be constructed by first reacting the primary amine of this compound with a diverse set of carboxylic acids to create a library of amides. Each of these products could then be subjected to a second reaction, perhaps a modification on the aromatic ring, to further increase the library's diversity. High-throughput screening of these libraries can then rapidly identify compounds with desired biological activities or material properties. uomustansiriyah.edu.iq

Table 2: Hypothetical Combinatorial Library from this compound

Scaffold Building Block Set A (R1-COOH) Building Block Set B (R2-X) Resulting Library
This compound 50 different carboxylic acids 20 different sulfonyl chlorides 1,000 unique compounds

Potential for Development in Advanced Materials Science (Theoretical Considerations)

While direct applications of this compound in materials science are not yet established, its molecular structure suggests theoretical potential for development in this area. Molecules containing delocalized π-systems, such as the aromatic ring in this compound, are attractive targets for creating advanced functional materials. nih.gov The interplay between the aromatic ring and the amide functionality can give rise to interesting electronic and photophysical properties.

Computational studies, such as those using Density Functional Theory (DFT), are crucial for exploring these possibilities. DFT can be used to investigate the nonlinear optical (NLO) properties of molecules. researchgate.net The presence of both an electron-donating amino group (once derivatized) and the π-system of the phenyl ring connected to an amide could create the necessary charge asymmetry for NLO activity. Theoretical calculations on related triphenyl acetamide (B32628) analogs have been performed to explore their potential as optoelectronic materials. researchgate.netmdpi.com

Furthermore, the hydrogen bonding capability of the amide and amine groups suggests potential applications in the design of supramolecular polymers or liquid crystals. The N-H and C=O groups can form predictable hydrogen bond networks, leading to self-assembly into ordered structures. nih.gov The specific substitution pattern on the phenyl ring influences the molecular packing in the solid state, which in turn affects the bulk properties of the material. nih.gov By modifying the core structure of this compound, it may be possible to tune these intermolecular interactions to create materials with tailored thermal, mechanical, or electronic properties.

Cross-Disciplinary Research Opportunities Involving this compound

The versatility of the N-substituted acetamide scaffold provides a fertile ground for cross-disciplinary research, bridging synthetic chemistry with medicinal chemistry, agrochemistry, and biology. ontosight.ai Acetamide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.govresearchgate.net

Medicinal Chemistry: this compound can serve as a starting point for the synthesis of new drug candidates. By systematically modifying its structure and screening the resulting compounds, researchers could identify novel inhibitors for enzymes like cyclooxygenase (COX) or other therapeutic targets. archivepp.commdpi.com The development of such compounds requires close collaboration between synthetic chemists who design and prepare the molecules, and pharmacologists who evaluate their biological efficacy. researchgate.net

Agrochemistry: Certain acetamide derivatives have found use as pesticides and herbicides. ontosight.ai The this compound scaffold could be explored for the development of new agrochemicals. This involves designing derivatives and testing their activity against various pests and weeds, a process that unites organic synthesis with agricultural science.

Chemical Biology: The primary amine on the molecule allows for its conjugation to fluorescent tags, biotin, or other probes. These modified molecules can be used as tools to study biological processes, such as identifying the binding partners of a parent drug molecule or visualizing cellular structures.

Future Innovations in the Synthesis and Modification of N-Substituted Acetamide Scaffolds

Future research will likely focus on developing more efficient, sustainable, and innovative methods for the synthesis and modification of N-substituted acetamides like this compound.

Green Chemistry: A key trend is the move towards greener synthetic routes. This includes the use of ultrasound irradiation to reduce reaction times, solvent-free reaction conditions, and the use of more environmentally benign catalysts and reagents. nih.gov

Novel Catalytic Methods: Advances in catalysis will continue to provide new ways to form amide bonds and modify the core scaffold. For example, new palladium-catalyzed cross-coupling reactions could be used to functionalize the aromatic ring in novel ways. researchgate.net The development of methods for the direct C-H activation of the methyl groups would open up another avenue for derivatization.

Photochemical Synthesis: Emerging techniques like photo-on-demand synthesis offer novel approaches. For instance, light-mediated reactions could be used to synthesize N-substituted acetamides from different precursors under mild conditions, expanding the accessible chemical space. acs.org

Scaffold Modification and Drug Conjugation: Future work will also involve the creation of hybrid molecules by conjugating the acetamide scaffold with other pharmacophores, such as sulfonamides or natural products like flavonoids. researchgate.netrsc.org This strategy aims to create drug conjugates with improved efficacy, better safety profiles, or multi-target activity. mdpi.com The development of new linker chemistries will be crucial for the successful design of these complex molecules.

Q & A

Basic: What is a robust synthetic route for 2-amino-N-(3,4-dimethylphenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:
A reliable synthesis involves coupling 2-aminoacetic acid with 3,4-dimethylaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane at 273 K. Triethylamine is added to maintain basic conditions, facilitating carbodiimide activation. Post-reaction, the mixture is acidified, extracted with dichloromethane, and purified via slow evaporation of a 1:1 dichloromethane/ethyl acetate solvent system to yield crystals . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of acid to amine) and monitoring reaction time (typically 3–5 hours) to minimize side products.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the acetamide backbone and substituents. For example, the NH proton of the acetamide group typically appears at δ 8.5–9.5 ppm, while aromatic protons from the 3,4-dimethylphenyl group resonate at δ 6.5–7.5 ppm .
  • Infrared (IR) Spectroscopy: Identify the amide C=O stretch (~1650–1680 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .
  • Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (expected [M+H]+^+ for C10_{10}H14_{14}N2_2O: 178.1106).
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced: How can crystallographic data resolve structural ambiguities, and what challenges arise during refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL software is essential. Key steps include:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Hydrogen Bonding Analysis: Identify N–H···O interactions (e.g., bond lengths ~1.9–2.2 Å) stabilizing the crystal lattice .
  • Validation: Apply the IUCr’s checkCIF tool to flag outliers (e.g., unrealistic displacement parameters). Challenges include resolving disorder in the 3,4-dimethylphenyl group, requiring anisotropic refinement and constraints .

Advanced: How do computational methods (e.g., DFT, molecular docking) elucidate electronic properties and bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, predicting reactivity sites .
  • Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). For example, dock the acetamide moiety into hydrophobic pockets of penicillin-binding proteins, leveraging structural analogs . Validate docking poses with molecular dynamics simulations (100 ns trajectories) to assess binding stability .

Advanced: How can synthetic byproducts or impurities be systematically identified and mitigated?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Detect halogenated byproducts (e.g., bromo derivatives from incomplete substitution) with m/z shifts (+79.9 for Br adducts) .
  • Mechanistic Studies: Probe competing pathways (e.g., over-alkylation) via kinetic monitoring. For example, reduce EDC excess from 1.2 to 1.0 equivalents to suppress dimerization .
  • Crystallization Screening: Use solvent polarity gradients (e.g., hexane → ethyl acetate) to isolate pure product from impurities .

Advanced: What strategies address low solubility in aqueous media for biological assays?

Methodological Answer:

  • Co-Solvent Systems: Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS (pH 7.4) to maintain solubility >61.3 µg/mL, as observed in structurally similar acetamides .
  • Micellar Encapsulation: Use 0.1% Tween-80 or β-cyclodextrin (10 mM) to enhance solubility via hydrophobic interactions .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) temporarily, cleaved in vivo .

Advanced: How are conflicting bioactivity results from different assays reconciled?

Methodological Answer:

  • Dose-Response Curves: Compare IC50_{50} values across assays (e.g., enzyme inhibition vs. cell viability). Normalize data to positive controls (e.g., lidocaine for local anesthetic studies) .
  • Assay-Specific Artifacts: Test for false positives via counter-screens (e.g., luciferase interference in luminescence assays).
  • Meta-Analysis: Apply hierarchical Bayesian modeling to integrate data from heterogeneous studies, weighting by assay precision .

Advanced: What synthetic modifications enhance metabolic stability without compromising activity?

Methodological Answer:

  • Deuterium Incorporation: Replace labile hydrogens (e.g., NH or CH3_3) with deuterium at positions prone to oxidative metabolism, increasing half-life .
  • Steric Shielding: Introduce bulky substituents (e.g., tert-butyl) ortho to the acetamide group to block cytochrome P450 access .
  • Isosteric Replacement: Substitute the methyl groups with trifluoromethyl (-CF3_3) to resist demethylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.